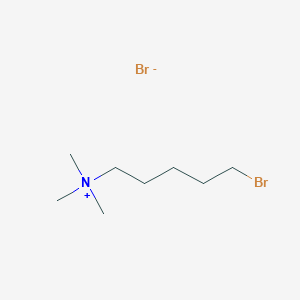

(5-Bromopentyl)trimethylammonium bromide

描述

(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in organic synthesis and chemical research due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

(5-Bromopentyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,5-dibromopentane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

化学反应分析

Types of Reactions

(5-Bromopentyl)trimethylammonium bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution and elimination reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

Elimination reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in an alcoholic solvent.

Oxidation and reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Products include alcohols, nitriles, and thiols.

Elimination reactions: Alkenes are the primary products.

Oxidation and reduction: The products depend on the specific reagents and conditions used.

科学研究应用

Biological Research

Role in Membrane Studies

As a quaternary ammonium salt, (5-Bromopentyl)trimethylammonium bromide is instrumental in studying cell membrane interactions and transport mechanisms. Its ability to interact with lipid bilayers allows researchers to investigate the permeability and functionality of ion channels and transporters. This interaction can modulate physiological processes, making it a crucial tool in cellular biology research .

Case Study: Ion Channel Modulation

Research has demonstrated that this compound influences the activity of various ion channels, impacting cellular excitability and signaling pathways. For instance, studies have shown that quaternary ammonium compounds can alter the gating kinetics of sodium channels, providing insights into cardiac and neuronal function .

Pharmaceutical Development

Surfactant and Stabilizer

In pharmaceutical formulations, this compound serves as a surfactant or stabilizer. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is critical for drug efficacy .

Case Study: Drug Formulation Enhancement

A study highlighted its use in formulating liposomal drug delivery systems where it improved the encapsulation efficiency of hydrophobic drugs. This application is pivotal in developing targeted therapies for cancer treatment .

Wastewater Treatment

Due to its cationic nature, this compound has potential applications in wastewater treatment processes. It can effectively remove heavy metals and organic pollutants from contaminated water sources .

Case Study: Heavy Metal Removal Efficiency

A study examined its effectiveness in treating industrial effluents contaminated with lead and cadmium. Results indicated a significant reduction in metal concentration, showcasing its potential as an eco-friendly remediation agent .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound acts as a reagent for various detection methods, aiding in the quantification of substances within complex mixtures .

Case Study: Chromatographic Applications

It has been employed in high-performance liquid chromatography (HPLC) to enhance the separation of analytes based on their ionic interactions with the stationary phase, improving detection limits and resolution .

作用机制

The mechanism of action of (5-Bromopentyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows the compound to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can modulate the activity of ion channels and transporters, leading to various physiological effects .

相似化合物的比较

Similar Compounds

- (2-Bromoethyl)trimethylammonium bromide

- (3-Bromopropyl)trimethylammonium bromide

- (4-Bromobutyl)trimethylammonium bromide

Uniqueness

(5-Bromopentyl)trimethylammonium bromide is unique due to its longer carbon chain, which can influence its reactivity and interaction with biological membranes. The length of the carbon chain affects the compound’s hydrophobicity and ability to penetrate lipid bilayers, making it distinct from its shorter-chain analogs .

生物活性

(5-Bromopentyl)trimethylammonium bromide (BPTA) is a quaternary ammonium salt with significant biological activity. This compound is primarily used in laboratory organic synthesis, but emerging research highlights its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores the biological activity of BPTA, supported by relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₉Br₂N

- CAS Number : 15008-33-0

- Molar Mass : 289.051 g/mol

- Melting Point : 141-143 °C

- Hazard Symbols : Xi - Irritant

BPTA's biological activity is primarily attributed to its ability to interact with cell membranes, disrupting their integrity. The quaternary ammonium structure allows BPTA to insert into lipid bilayers, leading to membrane destabilization and potential cell lysis. This mechanism is particularly relevant in its application as an antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that BPTA exhibits antimicrobial properties against various Gram-negative bacteria, including strains resistant to conventional antibiotics. A notable study demonstrated that BPTA disrupted the outer membrane of Escherichia coli, enhancing the efficacy of colistin, an antibiotic often used against multidrug-resistant infections. The compound's ability to chelate zinc also plays a role in inhibiting bacterial growth by disrupting zinc-dependent enzymes essential for bacterial survival .

Table 1: Antimicrobial Efficacy of BPTA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Colistin |

|---|---|---|

| E. coli (mcr-1 positive) | 32 µg/mL | Yes |

| Klebsiella pneumoniae | 64 µg/mL | Yes |

| Pseudomonas aeruginosa | 16 µg/mL | No |

Anticancer Activity

BPTA has also been explored for its potential in cancer therapy. A study involving chitosan nanoparticles grafted with BPTA showed enhanced cytotoxicity against breast cancer cells compared to free quercetin. The nanoparticles demonstrated improved drug delivery and release profiles, indicating that BPTA can enhance the therapeutic value of existing anticancer agents .

Case Study: Breast Cancer Treatment

In a recent experiment, chitosan nanoparticles modified with BPTA were tested for their effectiveness in delivering quercetin to MCF-7 breast cancer cells. The results indicated:

- Cell Viability Reduction : 70% at 24 hours post-treatment.

- Comparison with Free Quercetin : Nanoparticle formulation showed a 50% increase in cytotoxicity.

Safety and Toxicology

Despite its promising biological activities, BPTA is classified as an irritant and poses risks to the eyes and respiratory system upon exposure. Proper handling and protective measures are recommended when working with this compound in laboratory settings .

属性

IUPAC Name |

5-bromopentyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIHNRASRNQTDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455176 | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15008-33-0 | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromopentyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (5-Bromopentyl)trimethylammonium bromide in the context of the research on anion exchange membranes?

A1: While the provided abstract does not specifically mention this compound, it highlights the importance of long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for creating effective AEMs. Compounds like this compound could potentially serve as valuable precursors or building blocks in the synthesis of such polymers. Its structure, containing a reactive bromide group and a quaternary ammonium cation, suggests its potential use in polymerization reactions and for introducing the desired ion-conducting properties into the AEM material.

Q2: How might the structure of this compound influence the performance of an anion exchange membrane in a vanadium redox flow battery?

A2: The performance of an AEM in a VRFB is significantly impacted by its ionic conductivity and permeability to vanadium ions. The length of the alkyl chain in this compound, if incorporated into the AEM structure, could influence the membrane's morphology and subsequently its conductivity and selectivity. A longer alkyl chain might enhance the membrane's hydrophobicity, potentially hindering vanadium ion transport. Conversely, a shorter chain might compromise the membrane's mechanical robustness. Further research is needed to fully understand the specific impact of this compound and its derivatives on AEM properties and VRFB performance.

Q3: Considering the research focus on vanadium redox flow batteries, what future research directions involving this compound or similar compounds could be explored?

A3: Future research could investigate:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。